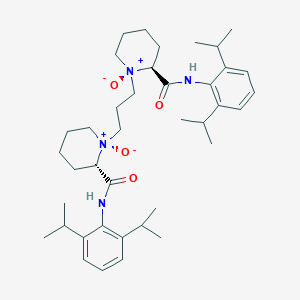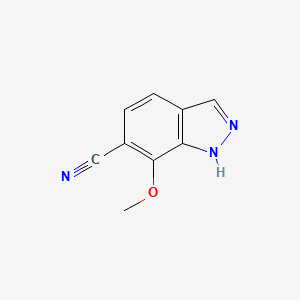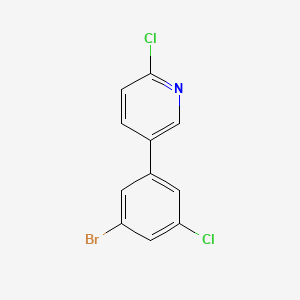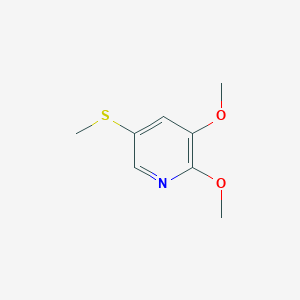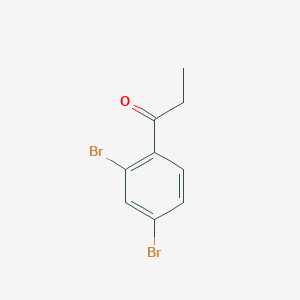
Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an isopropoxy group and an amino acid ester moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Isopropoxy Group: The isopropoxy group is introduced via an etherification reaction, where an alcohol reacts with the pyridine ring under acidic or basic conditions.
Amino Acid Ester Formation: The amino acid ester moiety is formed by esterification of the corresponding amino acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopropoxy group or the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce amine derivatives.
科学的研究の応用
Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl (S)-2-amino-2-(5-methoxypyridin-2-YL)propanoate: Similar structure with a methoxy group instead of an isopropoxy group.
Methyl (S)-2-amino-2-(5-ethoxypyridin-2-YL)propanoate: Contains an ethoxy group instead of an isopropoxy group.
Uniqueness
Methyl (S)-2-amino-2-(5-isopropoxypyridin-2-YL)propanoate is unique due to the presence of the isopropoxy group, which may confer different chemical and biological properties compared to its analogs. This uniqueness can be exploited in various applications, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C12H18N2O3 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
methyl (2S)-2-amino-2-(5-propan-2-yloxypyridin-2-yl)propanoate |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)17-9-5-6-10(14-7-9)12(3,13)11(15)16-4/h5-8H,13H2,1-4H3/t12-/m0/s1 |
InChIキー |
NEUDWCXYIAZXIY-LBPRGKRZSA-N |
異性体SMILES |
CC(C)OC1=CN=C(C=C1)[C@@](C)(C(=O)OC)N |
正規SMILES |
CC(C)OC1=CN=C(C=C1)C(C)(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


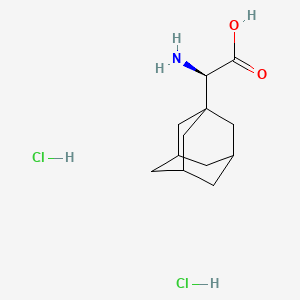
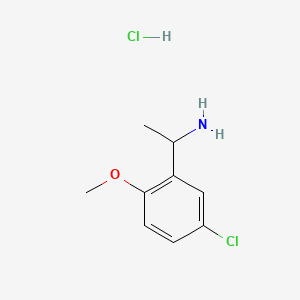
![6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14024129.png)

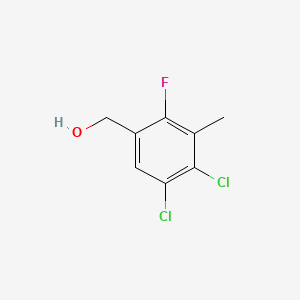
![3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B14024138.png)
![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)
